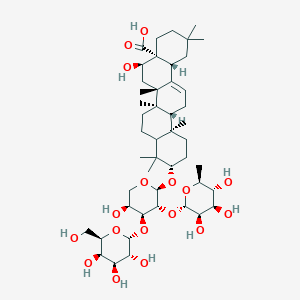

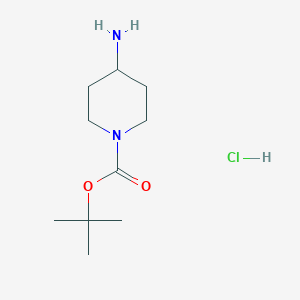

叔丁基4-氨基哌啶-1-羧酸盐酸盐

描述

Tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C10H21ClN2O2 and its molecular weight is 236.74 g/mol. The purity is usually 95%.

BenchChem offers high-quality tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

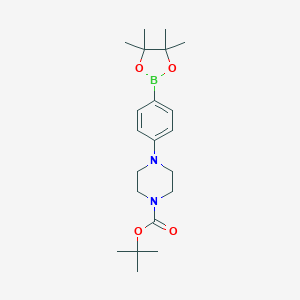

溴结构域抑制剂的合成

该化合物用于合成溴结构域抑制剂,这些抑制剂在表观遗传学研究和潜在的癌症治疗中具有重要意义。 溴结构域通过识别组蛋白蛋白上的乙酰化赖氨酸残基来参与调节基因表达 .

HepG2细胞周期抑制剂

它作为前体参与HepG2细胞周期抑制剂的合成。 这些抑制剂用于抗肿瘤治疗,特别针对HepG2细胞系,一种人肝癌细胞系 .

SIRT2抑制剂

该化合物用作合成N-(3-(4-羟基苯基)-丙烯酰)-氨基酸色胺的起始原料,这些色胺充当沉默信息调节因子人2型(SIRT2)抑制剂。 SIRT2是一种参与各种细胞过程的酶,包括衰老、转录和应激反应 .

微波辅助固相合成

它被用于微波辅助固相合成技术来合成N-取代哌啶,这些哌啶因其药理特性而在药物化学中具有价值 .

Cdk5/p25激酶抑制剂

作为反应物,它有助于合成Cdk5/p25激酶抑制剂。 这些抑制剂在调节神经元信号传导中的作用,使其在阿尔茨海默病等神经退行性疾病中具有潜在的治疗应用 .

抗疟疾药

该化合物也用于合成抗疟疾药。 疟疾是由寄生虫引起的致命疾病,这些寄生虫通过受感染蚊子的叮咬传播给人类 .

细胞周期蛋白依赖性激酶抑制剂

它有助于合成选择性细胞周期蛋白依赖性激酶4/6抑制剂,这些抑制剂通过干扰细胞周期进程在癌症治疗中具有影响 .

IKKβ抑制剂

作用机制

Target of Action

Tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride, also known as 4-Amino-1-Boc-piperidine hydrochloride, is a chemical reagent used in the preparation of various pharmaceutical compounds . It has been shown to inhibit human T lymphocyte proliferation in vitro and inhibit HIV replication in infected patients . The primary target of this compound is the CCR5 receptor, which is located on the surface of hematopoietic cells .

Mode of Action

The compound interacts with its target, the CCR5 receptor, by binding to it and inhibiting its function . This interaction results in the inhibition of human T lymphocyte proliferation and HIV replication .

Biochemical Pathways

The compound’s action affects the biochemical pathways involved in T lymphocyte proliferation and HIV replication . By inhibiting the CCR5 receptor, it disrupts the normal functioning of these pathways, leading to a decrease in T lymphocyte proliferation and HIV replication .

Result of Action

The result of the compound’s action is a decrease in T lymphocyte proliferation and HIV replication . This can potentially lead to a decrease in the progression of diseases where these processes play a critical role.

安全和危害

未来方向

属性

IUPAC Name |

tert-butyl 4-aminopiperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12;/h8H,4-7,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOQZAJAQQKCNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373197 | |

| Record name | tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189819-75-8 | |

| Record name | tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

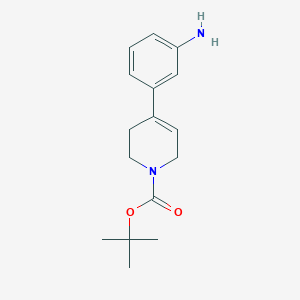

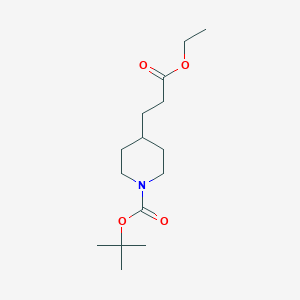

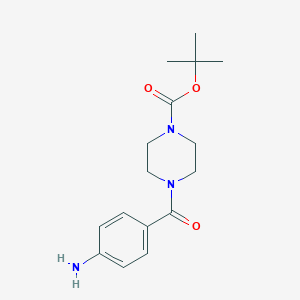

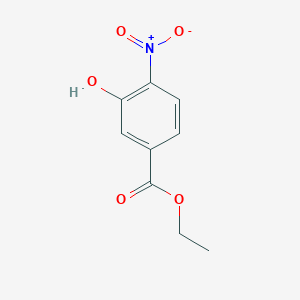

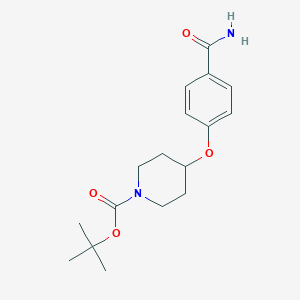

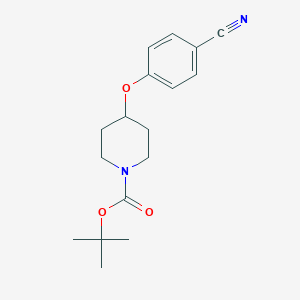

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone](/img/structure/B153306.png)

![Pyrano[3,4-d]imidazole-2,4,6(1H)-trione, 3,7-dihydro-(9CI)](/img/structure/B153328.png)